molecular formula C22H26N4O4 B2725380 N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide CAS No. 922035-49-2

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide

Cat. No.: B2725380
CAS No.: 922035-49-2
M. Wt: 410.474
InChI Key: YPEKXSUFCXIEDN-UHFFFAOYSA-N
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Description

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide is a complex organic compound that features a combination of several functional groups, including an oxalamide moiety, a benzo[d][1,3]dioxole ring, and an indoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the indoline structure: Indoline can be synthesized from aniline derivatives through reduction and cyclization reactions.

    Coupling reactions: The benzo[d][1,3]dioxole and indoline structures can be coupled using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide: Lacks the indoline structure.

    N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)ethyl)oxalamide: Lacks the dimethylamino group.

Uniqueness

The uniqueness of N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-25(2)18(14-4-6-17-15(10-14)8-9-26(17)3)12-23-21(27)22(28)24-16-5-7-19-20(11-16)30-13-29-19/h4-7,10-11,18H,8-9,12-13H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEKXSUFCXIEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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